(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin
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Overview
Description
(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin: (let’s call it “DDDN” for brevity) belongs to the class of polycyclic aromatic compounds. Its structure features two fused benzene rings, nitro groups, and a dioxonin bridge. DDDN’s unique arrangement makes it an intriguing subject for research.
Preparation Methods
Synthetic Routes::
Nitration of Dibenzo[f,h][1,5]dioxonin: DDDN is synthesized by nitration of dibenzo[f,h][1,5]dioxonin
Reduction of Nitro Groups: The resulting dinitro compound undergoes reduction (often catalyzed by palladium on carbon or other reducing agents) to yield DDDN.
Industrial Production:: DDDN is not produced industrially in large quantities due to its specialized applications. research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactions::
Reduction: DDDN can be selectively reduced to form the corresponding amino compound.
Substitution: The nitro groups can undergo substitution reactions (e.g., halogenation) to modify DDDN’s properties.
Nitration: HNO₃, sulfuric acid (H₂SO₄), and low temperatures.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a solvent (e.g., ethanol).
Substitution: Halogens (e.g., chlorine, bromine).
Major Products:: The major product of DDDN’s reduction is the amino derivative, while substitution reactions yield various halogenated derivatives.
Scientific Research Applications
Chemistry::
Organic Synthesis: DDDN serves as a building block for designing novel organic molecules.
Electron Transport Materials: Its π-conjugated system makes it useful in organic electronics.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Biological Probes: Researchers use DDDN-based compounds as fluorescent probes in cell imaging.
Dye Synthesis: DDDN derivatives contribute to the development of dyes and pigments.
Materials Science: Its unique structure inspires materials research.
Mechanism of Action
DDDN’s effects depend on its specific derivatives. For example, antibacterial activity may involve disrupting bacterial membranes or inhibiting enzymes. Further studies are needed to unravel precise mechanisms.
Comparison with Similar Compounds
DDDN’s uniqueness lies in its dioxonin bridge and nitro groups. Similar compounds include dibenzo[f,h][1,5]dioxonin derivatives, but none match DDDN’s exact structure.
Properties
Molecular Formula |
C17H16N2O6 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
9,11-dimethyl-3,17-dinitro-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C17H16N2O6/c1-10-9-11(2)25-15-8-4-6-13(19(22)23)17(15)16-12(18(20)21)5-3-7-14(16)24-10/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
XZBBUJCXCXCMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2=CC=CC(=C2C3=C(C=CC=C3O1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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